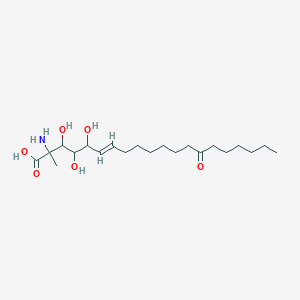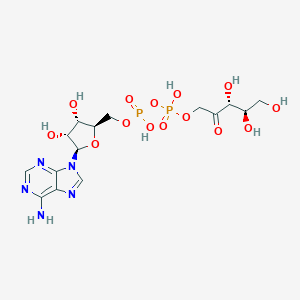
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- is a naturally occurring compound with potential applications in scientific research. This compound is also known as 6E-2-Amino-3,4,5-Trihydroxy-2-Methyl-14-Oxo-Hexadec-6-Enoic Acid or ATOMEGA3. It is a derivative of the omega-3 fatty acid, eicosapentaenoic acid (EPA), which is found in fish oil.
Mecanismo De Acción
The mechanism of action of 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- is not fully understood. However, it is thought to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- has a number of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and to inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function and to have a protective effect on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- in lab experiments is that it is a naturally occurring compound and can be synthesized relatively easily. It also has a number of potential applications in scientific research. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are a number of future directions for research on 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo-. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential as a therapeutic agent for these conditions. Another area of research could be to investigate its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, research could be conducted to further elucidate its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- can be synthesized through a multi-step process. The first step involves the conversion of EPA to an intermediate compound, 6-eicosynoic acid, using a palladium-catalyzed reaction. The intermediate is then converted to the final product using a series of chemical reactions, including hydrogenation, hydrolysis, and amidation.
Aplicaciones Científicas De Investigación
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- has potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. Studies have also suggested that it may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
145401-48-5 |
|---|---|
Nombre del producto |
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- |
Fórmula molecular |
C21H39NO6 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
(E)-2-amino-3,4,5-trihydroxy-2-methyl-14-oxoicos-6-enoic acid |
InChI |
InChI=1S/C21H39NO6/c1-3-4-5-10-13-16(23)14-11-8-6-7-9-12-15-17(24)18(25)19(26)21(2,22)20(27)28/h12,15,17-19,24-26H,3-11,13-14,22H2,1-2H3,(H,27,28)/b15-12+ |
Clave InChI |
KEACSJIKRANUJC-NTCAYCPXSA-N |
SMILES isomérico |
CCCCCCC(=O)CCCCCC/C=C/C(C(C(C(C)(C(=O)O)N)O)O)O |
SMILES |
CCCCCCC(=O)CCCCCCC=CC(C(C(C(C)(C(=O)O)N)O)O)O |
SMILES canónico |
CCCCCCC(=O)CCCCCCC=CC(C(C(C(C)(C(=O)O)N)O)O)O |
Sinónimos |
Sphingofungin F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)